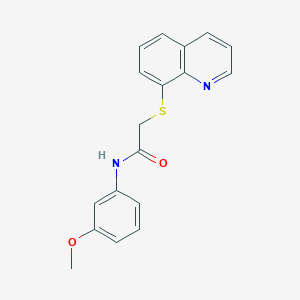
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide, also known as MPTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPTQ is a thioacetamide derivative that has been shown to possess remarkable biological properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide is not fully understood, but several studies have proposed different mechanisms based on its observed biological activities. One proposed mechanism of action is that N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide induces apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide inhibits the PI3K/Akt signaling pathway, which is known to promote cell survival and proliferation. Additionally, N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to possess remarkable biochemical and physiological effects. In cancer cells, N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition to its anticancer activity, N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide in lab experiments is its remarkable biological activity. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to possess potent anticancer and anti-amyloidogenic activity, making it a promising candidate for further investigation. Another advantage of using N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide is its relatively simple synthesis method, which allows for the easy production of large quantities of pure N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide. However, one of the limitations of using N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide in lab experiments is its potential toxicity. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the investigation of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide. One area of interest is the development of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide-based anticancer drugs. Several studies have shown that N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide exhibits potent anticancer activity, making it a promising candidate for the development of new anticancer drugs. Another area of interest is the investigation of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease. Further investigation of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide's mechanism of action and potential toxicity is also needed to fully understand its biological properties.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide involves the reaction of 8-hydroxyquinoline-2-thiol with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is purified through column chromatography to obtain pure N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide. This synthesis method has been described in detail in the literature, and the purity and yield of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide can be optimized by adjusting the reaction conditions.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its anticancer activity. Several studies have shown that N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In addition to its anticancer activity, N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-8-3-7-14(11-15)20-17(21)12-23-16-9-2-5-13-6-4-10-19-18(13)16/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSUFWWJDIRKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625082 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

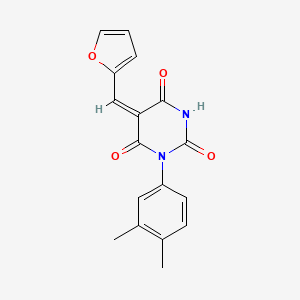
![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)
![1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5171795.png)

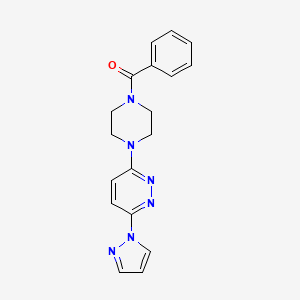
![N-(2-chloro-4,6-dimethylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5171803.png)
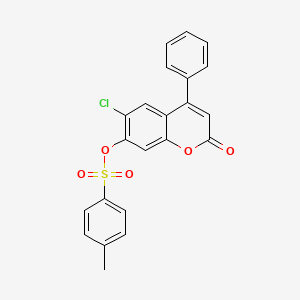
![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
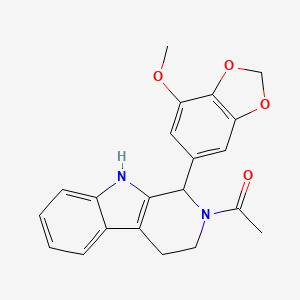
![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)
![3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5171847.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propylcarbamate](/img/structure/B5171860.png)